4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride

Description

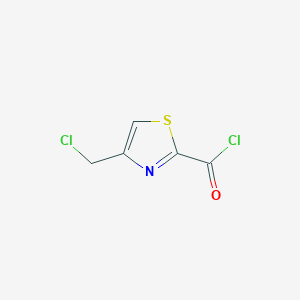

4-(Chloromethyl)-1,3-thiazole-2-carbonyl chloride is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at position 4 and a reactive carbonyl chloride group at position 2. This structure confers dual reactivity: the acyl chloride moiety enables nucleophilic substitution (e.g., amidation, esterification), while the chloromethyl group facilitates further alkylation or cross-coupling reactions. The compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing thiazole-based bioactive molecules .

Properties

IUPAC Name |

4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NOS/c6-1-3-2-10-5(8-3)4(7)9/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRHYWJJIKIDHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442398 | |

| Record name | 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200418-16-2 | |

| Record name | 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride typically involves the chloromethylation of thiazole derivatives. One common method is the reaction of thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes use chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane, along with catalysts like zinc chloride or aluminum chloride. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or alcohols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

Addition Reactions: The compound can also undergo addition reactions with electrophiles, particularly at the carbonyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under basic conditions or in the presence of a catalyst.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted thiazole derivatives where the chlorine atom is replaced by the nucleophile.

Oxidation: Products include oxidized thiazole derivatives with altered oxidation states of sulfur and nitrogen.

Reduction: Products include reduced thiazole derivatives with hydrogenated functional groups.

Scientific Research Applications

4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1,3-thiazole-2-carbonyl Chloride involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

A comparative overview of key structural and physical properties is provided below:

*Inferred from analogous thiazole derivatives.

Key Observations:

- Ring Type : The substitution of a benzene ring (in benzoyl chlorides) with a thiazole ring introduces nitrogen and sulfur atoms, altering electronic properties. The thiazole ring is more electron-deficient, enhancing the electrophilicity of the carbonyl chloride group compared to benzoyl derivatives .

- Substituent Position : Positional isomerism (e.g., 3- vs. 4-chloromethyl on benzoyl chlorides) significantly impacts physical properties, such as boiling points .

- Salt vs. Acyl Chloride : Hydrochloride salts (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride) exhibit higher stability but reduced acylating reactivity compared to free acyl chlorides .

This compound

- Reactivity :

- Applications : Used in synthesizing enzyme inhibitors and antimicrobial agents due to the thiazole ring’s bioactivity .

4-(Chloromethyl)benzoyl Chloride

- Reactivity : Similar acylating capability but slower kinetics due to the electron-rich benzene ring. Solvolysis studies show competitive hydrolysis of the chloromethyl and carbonyl chloride groups under aqueous conditions .

- Applications : Intermediate for benzothiazole derivatives in medicinal chemistry (e.g., kinase inhibitors) .

4-(Chloromethyl)-2-methyl-1,3-thiazole Hydrochloride

- Reactivity : The methyl group at C2 sterically hinders nucleophilic attack at the thiazole ring. The HCl salt improves solubility in polar solvents .

- Applications : Building block for functionalized thiazoles in drug discovery.

4-(Chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-thiazole Hydrochloride

Stability and Handling Considerations

Biological Activity

4-(Chloromethyl)-1,3-thiazole-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is synthesized primarily through chloromethylation of thiazole derivatives. A common method involves the reaction of thiazole with chloromethyl methyl ether in the presence of Lewis acid catalysts like zinc chloride. This process enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the thiazole ring.

The biological activity of this compound is largely attributed to its reactive chloromethyl group, which can undergo nucleophilic substitution reactions. This allows the compound to form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity or altering their function .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds demonstrate antimicrobial properties against various pathogens. For instance, studies have shown that certain thiazole derivatives exhibit significant antibacterial activity against strains like Bacillus cereus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL .

- Anticancer Properties : The compound has been evaluated for its anticancer activities. Some derivatives showed promising results against multiple cancer cell lines, including melanoma and leukemia, with moderate to high selectivity towards cancer cells compared to normal cells .

- Neuroprotective Effects : In vitro studies have demonstrated that certain thiazole derivatives can provide neuroprotection against oxidative stress-induced damage in neuronal cell lines .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study reported that specific thiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing better efficacy than standard antibiotics .

- Antitumor Activity : Another research effort focused on synthesizing various thiazole derivatives for their antitumor potential. Compounds were screened against human cancer cell lines (A549, HeLa) and showed promising antiproliferative effects, particularly those with hydrophobic substituents which enhanced their activity .

- Neuroprotective Studies : In cellular models, certain thiazole compounds demonstrated a significant reduction in inflammatory cytokines (IL-1β and TNF-α) in response to lipopolysaccharide-induced inflammation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-1,3-thiazole-2-carbonyl chloride, and how can purity be maximized?

- Methodology : The compound can be synthesized via thionyl chloride-mediated carbonyl activation of the corresponding carboxylic acid derivative. For example, 4-(chloromethyl)benzoyl chloride is prepared by reacting the acid with thionyl chloride under reflux (80–90°C, 4–6 hours) . To ensure high purity (>95%), column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from dichloromethane/hexane) is recommended. Monitoring reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?

- Methodology :

- FT-IR : A strong carbonyl (C=O) stretch at ~1750–1780 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ .

- ¹H/¹³C NMR :

- Chloromethyl group (CH₂Cl): δ ~4.5 ppm (¹H), δ ~45 ppm (¹³C).

- Thiazole protons: δ ~7.5–8.5 ppm (¹H, aromatic region).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 206.5 (calculated for C₅H₃Cl₂NOS) with characteristic fragmentation patterns (e.g., loss of COCl, m/z 106).

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store under inert gas (argon) at –20°C in airtight, amber vials to avoid hydrolysis of the acyl chloride group. Use anhydrous solvents (e.g., THF, DCM) for reactions. Stability tests indicate decomposition >5% after 48 hours at room temperature in humid environments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl and carbonyl chloride groups in nucleophilic substitution reactions?

- Methodology : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide structure, while the acyl chloride participates in nucleophilic acyl substitution (e.g., with alcohols to form esters). Computational studies (DFT) suggest the chloromethyl group’s electrophilicity is enhanced by the electron-withdrawing thiazole ring, lowering activation energy by ~15 kJ/mol compared to non-aromatic analogs .

Q. How can researchers resolve contradictory data regarding the compound’s stability under varying pH conditions?

- Methodology : Controlled stability studies in buffered solutions (pH 2–12) show:

- pH < 5 : Rapid hydrolysis of the acyl chloride to carboxylic acid (t₁/₂ < 1 hour).

- pH 7–9 : Partial degradation (t₁/₂ ~6 hours).

- pH > 10 : Complete decomposition within 30 minutes.

These results align with kinetic models using Arrhenius parameters (Ea ~60 kJ/mol) . Contradictions in literature may arise from trace moisture in solvents or inconsistent buffering.

Q. What strategies are effective for incorporating this compound into heterocyclic libraries for drug discovery?

- Methodology : Use as a bifunctional building block:

- Step 1 : React the chloromethyl group with piperazine or substituted amines to introduce diversity.

- Step 2 : Employ the acyl chloride in amide couplings with benzothiazole derivatives (e.g., 2-aminobenzothiazoles) to form rigid scaffolds .

- Example : Synthesis of 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl)benzamides achieved in 65–78% yield via Schotten-Baumann conditions .

Q. How can researchers mitigate side reactions during alkylation of the chloromethyl group?

- Methodology :

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Add catalytic KI (10 mol%) to enhance SN2 reactivity via the “Finkelstein effect.”

- Control temperature (0–25°C) to suppress elimination pathways. GC-MS monitoring reveals <3% byproduct formation under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.